Dihydrogenated tallow dimethyl ammonium chloride

Catalog No.
S1817548
CAS No.
61789-80-8
M.F
C18H34O2
M. Wt
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dihydrogenated tallow dimethyl ammonium chloride

CAS Number

61789-80-8

Product Name

Dihydrogenated tallow dimethyl ammonium chloride

Molecular Formula

C18H34O2

Synonyms

Arquad 2HT

Antimicrobial Activity:

Studies have investigated DHTDMAC's potential as an antimicrobial agent against various bacteria, fungi, and viruses. The positively charged nature of DHTDMAC allows it to interact with the negatively charged membranes of microorganisms, potentially disrupting their structure and causing cell death []. Research suggests it might be effective against some specific pathogens, but further investigation is needed to determine its efficacy and safety in various applications [].

Gene Delivery:

DHTDMAC has been explored as a potential carrier for gene delivery due to its ability to form complexes with DNA. These complexes can potentially deliver genetic material into cells, which could be useful in gene therapy applications []. However, research in this area is still in its early stages, and the effectiveness and safety of DHTDMAC-based gene delivery systems need further evaluation [].

Environmental Remediation:

DHTDMAC's ability to bind to various pollutants has led to research exploring its potential for environmental remediation. Studies suggest it can be effective in removing organic pollutants from water and soil []. However, concerns regarding the potential environmental impact of DHTDMAC itself need to be addressed before it can be considered a viable solution for large-scale environmental cleanup [].

Dihydrogenated tallow dimethyl ammonium chloride, commonly referred to as Dihydrogenated tallow dimethyl ammonium chloride, is a quaternary ammonium compound characterized by its cationic surfactant properties. Its chemical formula is approximately C36H76NClC_{36}H_{76}NCl, and it is primarily derived from the hydrogenation of natural fats, specifically tallow, which is a rendered form of animal fat. The compound consists of two hydrophobic alkyl chains (derived from saturated fatty acids) and two methyl groups attached to a positively charged nitrogen atom, giving it strong surface-active properties and low solubility in water .

DHTDMAC's primary application lies in its surfactant properties. The positively charged head group interacts with negatively charged surfaces (e.g., dirt particles), while the long hydrophobic tail allows for interaction with non-polar substances like oils and greases []. This dual functionality enables various applications:

  • Emulsification: DHTDMAC helps disperse oils and greases in water, forming stable emulsions []. This is useful in cleaning products, textile processing, and cosmetics.
  • Conditioning: DHTDMAC can coat surfaces, reducing friction and providing antistatic properties. This finds use in hair conditioners and fabric softeners [].
  • Flocculation: DHTDMAC can interact with suspended particles in water, causing them to clump together and settle out. This is useful in water treatment processes [].

DHTDMAC is generally considered a mild irritant but can cause eye and skin irritation on prolonged contact []. Inhalation of aerosols may irritate the respiratory tract. DHTDMAC is not readily biodegradable, raising environmental concerns [].

Typical of quaternary ammonium compounds. It can undergo hydrolysis in aqueous environments, leading to the formation of dimethylamine and the corresponding fatty acid chloride. Additionally, it can react with anions to form different salts, which may alter its surfactant properties. The compound's stability and reactivity depend on environmental conditions such as pH and temperature .

The synthesis of dihydrogenated tallow dimethyl ammonium chloride typically involves the following steps:

  • Hydrogenation: Tallow fatty acids are hydrogenated to produce saturated fatty acids.
  • Quaternization: The hydrogenated fatty acids are then reacted with dimethylamine and hydrochloric acid to form dihydrogenated tallow dimethyl ammonium chloride.
  • Purification: The product is purified through distillation or crystallization to achieve the desired purity level, often exceeding 95% .

Dihydrogenated tallow dimethyl ammonium chloride has a wide range of applications, including:

  • Fabric Softeners: It is widely used in laundry products for its softening properties.
  • Antistatic Agents: Employed in textiles to reduce static cling.
  • Conditioners: Used in hair care products for its conditioning effects.
  • Disinfectants: Effective in sanitizing surfaces due to its antimicrobial properties.
  • Emulsifiers: Utilized in various formulations for its emulsifying capabilities .

Studies on dihydrogenated tallow dimethyl ammonium chloride have shown that it interacts with various biological systems. Its cationic nature allows it to bind effectively with negatively charged surfaces, such as bacterial membranes, leading to cell disruption and death. Environmental studies indicate significant removal rates during wastewater treatment processes, highlighting its biodegradability and potential environmental impact when released into aquatic systems .

Dihydrogenated tallow dimethyl ammonium chloride shares similarities with other quaternary ammonium compounds but exhibits unique characteristics due to its specific alkyl chain composition and functional groups. Below is a comparison with similar compounds:

Compound NameCAS NumberKey Features
Dimethyldioctadecylammonium chloride5538-94-3Contains longer alkyl chains; used primarily as a surfactant
Dimethyldistearylammonium chloride122-18-9Similar structure; used in personal care products
Benzalkonium chloride68424-85-1Broad-spectrum antimicrobial; more soluble than DHTDMAC

Dihydrogenated tallow dimethyl ammonium chloride is unique due to its specific use in fabric softeners and its derived properties from saturated fatty acids, making it particularly effective in textile applications while also being environmentally significant due to its biodegradability .

The synthesis of dihydrogenated tallow dimethyl ammonium chloride requires careful selection of high-quality raw materials to ensure optimal product characteristics and reaction efficiency . The primary raw material is tallow, a rendered form of beef or mutton fat that serves as the source of long-chain fatty acids . Tallow composition varies but typically contains predominantly palmitic acid (C16:0) at approximately 24%, stearic acid (C18:0) at 20%, oleic acid (C18:1) at 43%, and linoleic acid (C18:2) at 4% [36]. This fatty acid distribution makes tallow an ideal feedstock for producing quaternary ammonium compounds with predominantly C16 and C18 alkyl chains [39].

The hydrogenation of tallow fatty acids is essential to eliminate unsaturated bonds that could compromise product stability [9]. The hydrogenation process involves three fundamental components: the unsaturated tallow fatty acid substrate, hydrogen gas as the reducing agent, and a metal catalyst to facilitate the reaction [9]. Nickel-based catalysts supported on alumina are the most commonly employed due to their cost-effectiveness and high activity for complete saturation [10] [28]. Palladium catalysts offer superior selectivity but are typically reserved for specialized applications requiring precise control over the degree of saturation [28] [30].

Dimethylamine serves as the nitrogen-containing reactant that provides the quaternary ammonium center [35]. This colorless gas with high reactivity is produced commercially through methanol amination with ammonia at temperatures between 300-500°C [35]. The methylating agents used for quaternization include methyl chloride as the primary industrial choice, dimethyl sulfate as an alternative liquid-phase option, and methyl iodide for applications requiring highest reactivity [4] [15].

ComponentTypical Composition (%)Function in SynthesisKey Properties
Tallow Fatty Acid - Palmitic (C16:0)24Long-chain alkyl substituent precursorSaturated, stable to oxidation
Tallow Fatty Acid - Stearic (C18:0)20Long-chain alkyl substituent precursorSaturated, high melting point
Tallow Fatty Acid - Oleic (C18:1)43Long-chain alkyl substituent precursor (requires hydrogenation)Monounsaturated, requires hydrogenation
Tallow Fatty Acid - Linoleic (C18:2)4Long-chain alkyl substituent precursor (requires hydrogenation)Polyunsaturated, requires complete hydrogenation
DimethylamineVariableNitrogen center for quaternizationColorless gas, highly reactive
Methylating Agent - Methyl ChlorideVariablePrimary methylating agentGood reactivity, industrial standard
Methylating Agent - Dimethyl SulfateVariableAlternative methylating agentLiquid state, easier handling
Methylating Agent - Methyl IodideVariableHigh reactivity methylating agentHighest reactivity, specialized applications

Two-Step Reaction Process: Alkylation and Quaternization

The production of dihydrogenated tallow dimethyl ammonium chloride follows a well-defined two-step reaction sequence beginning with the hydrogenation of tallow fatty acids followed by quaternization [4]. The first step involves the catalytic hydrogenation of unsaturated fatty acids present in tallow to produce fully saturated derivatives [10]. This hydrogenation process typically occurs at temperatures ranging from 200-300°C under hydrogen pressures of 30-50 kilograms per square centimeter using nickel or palladium catalysts [10] [29].

The hydrogenation reaction converts oleic acid and linoleic acid to their corresponding saturated forms, primarily stearic acid, while maintaining the existing saturated components [9] [11]. The reaction proceeds through the addition of hydrogen across carbon-carbon double bonds in the presence of metal catalysts that facilitate hydrogen activation and transfer [28]. Complete hydrogenation is confirmed by monitoring the iodine value, which decreases from approximately 65.6 to less than 5 upon completion [10].

The second step involves the quaternization reaction, which follows the classical Menshutkin reaction mechanism [34]. This process begins with the alkylation of dimethylamine using the hydrogenated tallow fatty acids to form a tertiary amine intermediate [7] [14]. The tertiary amine then undergoes quaternization through reaction with a methylating agent such as methyl chloride, dimethyl sulfate, or methyl iodide [4] [15]. The quaternization step converts the tertiary amine into a permanently charged quaternary ammonium salt through the formation of a fourth covalent bond to the nitrogen center [14].

The reaction mechanism proceeds via a nucleophilic substitution pathway where the nitrogen lone pair attacks the electrophilic carbon of the methylating agent [34]. This results in the formation of a quaternary ammonium cation with a positive charge that is balanced by the corresponding anion from the methylating agent [5]. The reaction is typically conducted under controlled temperature conditions to prevent thermal degradation while ensuring complete conversion [4] [37].

ParameterTypical ValuesProcess Significance
Temperature Range200-300°COptimal balance of reaction rate and selectivity
Pressure Range30-50 kg/cm²Enhanced hydrogen solubility and reaction kinetics
Catalyst Type - NickelNickel on alumina supportCost-effective, high activity for complete saturation
Catalyst Type - PalladiumPalladium on carbonHigher selectivity, reduced over-hydrogenation
Catalyst Loading0.1-0.6% by weightSufficient activity without excessive cost
Reaction Time3-8 hoursComplete conversion of unsaturated bonds
Hydrogen Flow RateContinuous supplyMaintains reaction momentum
Iodine Value ReductionFrom 65.6 to <5Indicates complete saturation achievement

Optimization of Reaction Conditions (Temperature, Solvent, Catalysts)

Temperature optimization represents a critical factor in achieving high yields and product quality in dihydrogenated tallow dimethyl ammonium chloride synthesis [40] [41]. Research has demonstrated that quaternization reactions benefit from elevated temperatures between 80-250°C, with higher temperatures increasing reaction rates but requiring careful balance to prevent thermal degradation [13] [37]. Studies have shown that quaternary ammonium salts begin thermal decomposition at approximately 240-288°C through Hofmann elimination mechanisms [40] [41].

Solvent selection profoundly influences both reaction kinetics and product stability [40] [41]. Water has been identified as providing the highest thermal stability for quaternary ammonium salts, showing no degradation up to 250°C [40]. Methanol represents the second-best choice for solvent systems, offering excellent reaction rates while maintaining good product stability [13] [40]. Isopropanol serves as an alternative solvent but demonstrates moderate performance compared to methanol and water systems [40]. Binary solvent mixtures, particularly methanol-water combinations, may provide optimal balance between reaction kinetics and product stability [40].

Catalyst optimization focuses on both the hydrogenation and quaternization steps [28] [32]. For hydrogenation, nickel-based catalysts supported on alumina provide cost-effective solutions for complete fatty acid saturation [28] [30]. Palladium catalysts offer superior selectivity for partial hydrogenation applications but at higher cost [28] [32]. Loading optimization typically ranges from 0.1-0.6% by weight of the fatty acid substrate [10]. For quaternization, solid acid catalysts such as titanium dioxide and silicon dioxide enhance reaction kinetics and improve selectivity [4] [12].

The molar ratio of reactants significantly affects conversion efficiency and product purity [13] [37]. Optimal ratios of amine to methylating agent typically range from 1:1.1 to 1:2.5, with excess methylating agent improving conversion while minimizing unreacted starting materials [13]. Reaction time optimization varies from 1-9 hours depending on temperature and catalyst selection, with extended reaction times ensuring complete quaternization [12] [37].

Process VariableOptimal RangeImpact on YieldQuality Considerations
Temperature80-250°CHigher temperature increases reaction rateBalance between rate and thermal degradation
Solvent - MethanolPreferred solventExcellent solvent effects, good yieldsGood product purity, moderate stability
Solvent - IsopropanolAlternative solventModerate solvent effectsAcceptable purity levels
Solvent - WaterHighest stability solventNo degradation observed, highest stabilityHighest thermal stability of product
Molar Ratio (Amine:Methylating Agent)1:1.1 to 1:2.5Excess methylating agent improves conversionMinimizes unreacted starting materials
Reaction Time1-9 hoursExtended time improves completionEnsures complete quaternization
Catalyst - Titanium DioxideSolid acid catalystEnhanced reaction kineticsImproved selectivity
Catalyst - Silicon DioxideAlternative solid catalystModerate catalytic activityStandard catalytic performance

Industrial-Scale Production Challenges and Innovations

Industrial production of dihydrogenated tallow dimethyl ammonium chloride faces several technical challenges that require innovative engineering solutions [37] [40]. Temperature control represents a primary concern due to the highly exothermic nature of quaternization reactions [37]. Large-scale batch reactors, typically operating at 10 cubic meter capacity, experience significant heat generation that can lead to thermal degradation if not properly managed [37]. Modern industrial facilities employ multi-stage temperature control systems with external cooling and automated heat removal to maintain optimal reaction conditions [37].

Mass transfer limitations become pronounced at industrial scale due to increased viscosity as the reaction progresses [37] [40]. High-shear mixing systems and continuous stirred tank reactors have been developed to overcome these challenges and ensure adequate contact between reactants [37]. The formation of viscous phases during quaternization can impede mixing efficiency, necessitating solvent addition and temperature optimization to maintain processability throughout the reaction [37].

Phase separation issues arise from the immiscible nature of certain reactant combinations [37]. Industrial solutions include the use of phase transfer catalysts and emulsification techniques to enhance contact between organic and aqueous phases [37]. Advanced reactor designs incorporating intensive mixing and controlled addition protocols help overcome mass transfer barriers inherent in large-scale operations [37].

Process intensification through continuous production methods offers significant advantages over traditional batch processing [37]. Plug flow reactors with integrated heat exchange systems enable better temperature control and increased productivity [37]. Research has demonstrated productivity improvements exceeding 100-fold compared to conventional batch reactors through optimized continuous processing [37]. Modular reactor designs allow for predictable scale-up while maintaining consistent product quality [37].

Catalyst recovery and reuse systems have been implemented to reduce production costs [37]. Supported catalyst systems facilitate separation through filtration, enabling catalyst recycling and reducing waste generation [37]. Advanced purification techniques including distillation, crystallization, and washing ensure high purity final products while recovering valuable unreacted materials [37].

Challenge CategorySpecific IssueIndustrial SolutionProcess Benefit
Temperature ControlExothermic reaction heat managementMulti-stage temperature control, external coolingConsistent product quality, safety
Mass Transfer LimitationsPoor mixing in viscous systemsHigh-shear mixing, continuous stirred reactorsImproved reaction kinetics, higher yields
Product ViscosityIncreased viscosity with conversionSolvent addition, temperature optimizationMaintained processability throughout reaction
Phase SeparationImmiscible reactant phasesPhase transfer catalysts, emulsificationEnhanced contact between reactants
Thermal DegradationHofmann elimination at high temperaturesOptimal temperature profiles, solvent stabilizationMinimized side reactions and product loss
Catalyst RecoveryCatalyst separation from productFiltration systems, supported catalystsCost reduction, catalyst reuse
Scale-Up EffectsHeat and mass transfer at large scaleModular reactor design, process intensificationPredictable performance at commercial scale
Product PurificationRemoval of unreacted materialsDistillation, crystallization, washingHigh purity final product

Quality Control and Purity Measurement Techniques

Quality control of dihydrogenated tallow dimethyl ammonium chloride requires comprehensive analytical methodologies to ensure product specifications and performance characteristics [22] [23] [25]. Potentiometric titration serves as the primary method for determining active quaternary ammonium content [25]. This technique employs sodium lauryl sulfate as the titrant and utilizes nitrate ion-selective electrodes or surfactant electrodes to detect the endpoint [25]. The method provides quantitative analysis of quaternary ammonium salts with typical specifications requiring 75-90% active content [21] [25].

Proton nuclear magnetic resonance spectroscopy provides definitive structural confirmation of the synthesized product [23] [40]. This technique verifies the presence of characteristic methyl groups attached to the quaternary nitrogen center and confirms the long-chain alkyl substituents derived from hydrogenated tallow [23]. Nuclear magnetic resonance analysis also detects impurities and degradation products that may form during synthesis or storage [40].

High performance liquid chromatography enables detailed purity analysis and impurity profiling [18] [23]. The method separates quaternary ammonium compounds based on their alkyl chain lengths and allows quantification of individual components [18]. Typical specifications require greater than 95% purity with controlled levels of related substances [18] [21]. Chromatographic methods utilize phenyl-hexyl columns with ammonium formate buffer systems to achieve optimal separation [18].

Gas chromatography with pyrolysis techniques analyzes volatile degradation products that may indicate thermal instability [23]. The sample undergoes controlled thermal decomposition in the injection port, generating volatile compounds such as benzyl chloride, dimethylaniline, or chloromethane depending on the substitution pattern [23]. This approach enables quantification without requiring matching reference standards [23].

Iodine value determination confirms complete hydrogenation of the tallow fatty acid precursors [10] [45]. This classical analytical method measures the degree of unsaturation remaining in the final product [10]. Specifications typically require iodine values below 5 to ensure adequate stability and performance [10]. Moisture content analysis prevents hydrolysis and degradation during storage [21] [22]. Thermal stability testing through thermogravimetric analysis predicts storage and application stability [40] [41].

Analysis MethodParameter MeasuredTypical SpecificationQuality Significance
Potentiometric TitrationActive quaternary ammonium content75-90% active contentDetermines product effectiveness
¹H NMR SpectroscopyProduct structure confirmationCorrect molecular structureConfirms successful synthesis
High Performance Liquid ChromatographyPurity and impurity profile>95% purityEnsures consistent performance
Gas Chromatography with PyrolysisVolatile degradation products<0.1% volatile impuritiesSafety and stability assessment
Iodine Value DeterminationDegree of fatty acid saturation<5 iodine valueConfirms complete hydrogenation
Moisture Content AnalysisWater content in final product<2% moisturePrevents hydrolysis and degradation
Thermal Stability TestingThermal decomposition temperatureStable to 240°CPredicts storage and use stability
Particle Size DistributionPhysical form characteristicsControlled distributionAffects dissolution and application properties

Dihydrogenated tallow dimethyl ammonium chloride is a quaternary ammonium compound characterized by a complex molecular structure that significantly influences its physicochemical properties. The compound consists of a positively charged nitrogen atom bonded to two long hydrophobic alkyl chains derived from hydrogenated tallow, two methyl groups, and a chloride counterion [1] [2]. The molecular formula is typically represented as C₃₆H₇₆ClN for the average composition, though it can vary to C₃₈H₈₀ClN depending on the specific alkyl chain distribution [1] [3].

The molecular structure exhibits a distinctive amphiphilic character, with the quaternary nitrogen serving as the hydrophilic head group and the two saturated alkyl chains providing extensive hydrophobic regions [4] [2]. The hydrogenated tallow chains predominantly consist of C₁₆ to C₁₈ saturated fatty acid derivatives, with stearic acid (C₁₈) and palmitic acid (C₁₆) being the most abundant components [5] [6]. This composition results from the hydrogenation process of natural tallow, which saturates the double bonds present in the original fatty acid chains, enhancing the compound's chemical stability [4] [7].

The conformational analysis reveals that the molecule adopts a configuration where the two alkyl chains extend in opposite directions from the central quaternary nitrogen, creating a double-chain surfactant structure [5] [8]. This dialkyl architecture produces unique packing arrangements and phase behavior compared to single-chain surfactants. The molecular weight ranges from 558.4 to 586.5 g/mol, depending on the specific chain length distribution, with an exact mass of 557.566650 for the predominant species [1] [2] [3].

The quaternary ammonium center provides permanent positive charge, making the compound a cationic surfactant regardless of pH conditions [4] [2]. This structural feature is crucial for its interaction with negatively charged surfaces and biological membranes. The spatial arrangement of the molecule allows for strong intermolecular interactions through van der Waals forces between the alkyl chains and electrostatic interactions involving the charged head group [9] [5].

Phase Behavior and Solubility in Aqueous/Non-Aqueous Systems

The phase behavior of dihydrogenated tallow dimethyl ammonium chloride is dominated by its amphiphilic nature and the presence of two long alkyl chains, which significantly affects its solubility characteristics across different solvent systems. In aqueous environments, the compound demonstrates extremely low solubility, with water solubility values ranging from 0.001 to 0.01 g/100mL at 25°C [4] [10] [11]. This limited aqueous solubility is attributed to the strong hydrophobic interactions between the two saturated alkyl chains, which resist dissolution in polar aqueous media [4] [12].

The compound exhibits markedly different behavior in non-aqueous systems, showing excellent solubility in alcohols, organic solvents, and non-polar media [4] [7] [12]. This enhanced solubility in organic phases is consistent with its use as a phase transfer catalyst and organic modifier in various industrial applications [3] [13]. The solubility pattern demonstrates the compound's preference for environments that can accommodate both the ionic head group and the extensive hydrophobic tail regions [14] [3].

In mixed solvent systems, particularly alcohol-water mixtures, the compound shows enhanced solubility compared to pure aqueous systems [14] [3]. The pH of aqueous dispersions ranges from 5.0 to 9.0, indicating the compound's stability across a wide pH range [15] [14] [3]. The formation of stable dispersions rather than true solutions in aqueous media reflects the compound's tendency to form aggregated structures even at low concentrations [4] [10].

The microemulsion behavior of dihydrogenated tallow dimethyl ammonium chloride has been extensively studied, particularly in systems containing oils such as squalane and salt solutions [16]. These studies demonstrate the compound's ability to form stable microemulsions, which is crucial for its applications in industrial formulations and textile processing [16] [17]. The double-chain structure results in unique bilayer formation characteristics, with the compound showing high affinity for phospholipid bilayer systems [9] [18].

The compound's interaction with organic clay systems represents another important aspect of its phase behavior. It serves as an excellent organic modifier for bentonite and other clay minerals, facilitating intercalation between clay layers and producing organically modified clays with enhanced properties [14] [13]. This behavior is attributed to the cationic nature of the compound, which allows strong electrostatic interactions with negatively charged clay surfaces [19] [20].

Partition Coefficients and Thermodynamic Properties

The partition coefficient behavior of dihydrogenated tallow dimethyl ammonium chloride differs significantly from neutral organic compounds due to its ionic nature and quaternary ammonium structure. Traditional octanol-water partition coefficients (log Kow) are not directly applicable to this compound, as the ionic species exhibits fundamentally different partitioning behavior compared to neutral molecules [9] [21]. The compound's distribution coefficient (log D) is pH-dependent, though less so than for compounds with ionizable functional groups, since the quaternary ammonium center maintains permanent positive charge [9] [22].

Research on membrane-water partition coefficients has revealed that cationic surfactants like dihydrogenated tallow dimethyl ammonium chloride show high affinity for phospholipid bilayer systems, with log Kmw values estimated to be in the range of 4.0 to 6.0 [9]. This high membrane affinity is attributed to the electrostatic interactions between the cationic head group and negatively charged membrane components, combined with hydrophobic interactions of the alkyl chains with the lipid phase [9] [6].

The sorption affinity to phospholipid bilayers is particularly pronounced, with distribution coefficients often exceeding 10⁴ L/kg [9] [23]. This high partition coefficient into membrane systems has significant implications for the compound's biological activity and potential bioaccumulation [9] [5]. The partition behavior is influenced by the double-chain structure, which creates a steric effect where the compound predominantly resides in the headgroup region of phospholipid bilayers rather than fully inserting into the hydrophobic core [9].

In aquatic systems, the compound demonstrates high partition coefficients to organic matter and particles, with Kp values frequently exceeding 10⁴ L/kg [23]. This strong sorption behavior is crucial for understanding the compound's environmental fate and transport properties [24] [5]. The high partition coefficients reflect the compound's tendency to associate with organic phases and negatively charged surfaces in environmental matrices [24] [23].

Thermodynamic stability studies indicate that the compound exhibits good chemical stability under normal conditions, with resistance to hydrolysis and minimal degradation in typical storage and use conditions [4] [7]. The melting point range of 30-45°C reflects the phase transitions associated with the alkyl chain melting, which affects the compound's physical properties and processing characteristics [1] [10] [11]. The compound's vapor pressure is extremely low (0.0000003-0.000004 Pa at 25°C), indicating minimal volatility and tendency to remain in condensed phases [25] [10].

Spectroscopic and Chromatographic Fingerprinting

Advanced analytical techniques have been developed for the spectroscopic and chromatographic characterization of dihydrogenated tallow dimethyl ammonium chloride, providing detailed fingerprinting capabilities for identification and quantification. Ultra-high performance liquid chromatography tandem mass spectrometry (UPLC-MS/MS) has emerged as the gold standard for quantitative analysis, utilizing Eclipse Plus C18 columns with electrospray ionization in positive ion mode and multiple reaction monitoring (MRM) [26] [27] [28].

The UPLC-MS/MS method demonstrates excellent analytical performance, with linear calibration curves showing correlation coefficients (r²) of 0.9991 in the concentration range of 10-280 μg/L [26] [27] [28]. The method achieves limits of detection (LOD) of 3 mg/kg and limits of quantification (LOQ) of 10 mg/kg, providing high sensitivity for trace analysis in various matrices [26] [27] [28]. Recovery efficiencies range from 97.2% to 108.3% in textile auxiliary matrices, with relative standard deviations (RSD) of 1.5-4.6%, demonstrating excellent precision and accuracy [26] [27] [28].

Liquid chromatography with electrospray ionization mass spectrometry (LC-ESI-MS) provides comprehensive structural information through fragmentation patterns. In positive ion mode, the compound produces characteristic molecular ion peaks (M⁺) and fragment ions resulting from the loss of alkyl chain segments [29]. The fragmentation behavior is voltage-dependent, with cone voltages of 20-60V producing different fragmentation patterns that aid in structural confirmation [29]. At lower voltages, the molecular ion remains stable, while higher voltages promote fragmentation of the quaternary ammonium center [29].

Nuclear magnetic resonance (NMR) spectroscopy provides detailed structural information about the alkyl chain regions and quaternary nitrogen environment [30] [31]. ¹H NMR spectra reveal characteristic signals for the methyl groups attached to the quaternary nitrogen, the long alkyl chains, and the terminal methyl groups [30] [31]. The NMR data confirm the dialkyl structure and provide information about the chain length distribution and degree of saturation [30] [31].

Infrared spectroscopy (FTIR) offers complementary structural information through functional group identification [32]. Key spectroscopic features include N-H stretching vibrations, C-H stretching bands from the alkyl chains, and characteristic quaternary nitrogen signals [32]. The IR spectrum provides a fingerprint for the compound that can be used for identification and quality control purposes [32].

Chromatographic retention behavior on C18 reverse-phase columns is enhanced by the use of ion-pair reagents, particularly heptafluorobutyric acid (HFBA), which improves retention and analytical sensitivity [27] [28]. The retention time and peak shape are influenced by the mobile phase composition, with acidified methanol providing optimal extraction and separation conditions [27] [28]. This chromatographic behavior is characteristic of cationic surfactants and provides a reliable identification parameter for the compound [27] [28].

Dates

Last modified: 08-15-2023

Explore Compound Types